molecular formula C8H10FNS B8397420 2-Isopropylthio-3-fluoropyridine

2-Isopropylthio-3-fluoropyridine

Cat. No.: B8397420
M. Wt: 171.24 g/mol
InChI Key: ZHWRQIREMHJSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylthio-3-fluoropyridine is a useful research compound. Its molecular formula is C8H10FNS and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10FNS

Molecular Weight

171.24 g/mol

IUPAC Name

3-fluoro-2-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H10FNS/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3

InChI Key

ZHWRQIREMHJSOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

220.93 g of isopropyl mercaptan are added dropwise at a temperature of from 0° to -5° C. to a mixture of 388.6 g of potassium carbonate and 301 g of 2,3-difluoropyridine in 4300 ml of dimethylformamide. After stirring for 20 minutes, the temperature of the reaction mixture is allowed to rise slowly to room temperature and is stirred for a further 30 minutes. The reaction mixture is then added to an ice-water/ethyl acetate mixture, the phases are washed four times with ethyl acetate and ice-water and then dried over sodium sulfate. After filtering and concentrating by evaporation, the resulting crude product (510 g) is purified by column chromatography (ethyl acetated hexane 1:9) to give 327.3 g of 3-fluoro-2-isopropylthiopyridine in the form of an oil.
Quantity
220.93 g
Type
reactant
Reaction Step One
Quantity
388.6 g
Type
reactant
Reaction Step One
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
4300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

181.2 g of isopropylmercaptan are added dropwise at a temperature of 0° to +2° C. in the course of 25 minutes to a suspension of 324 g of anhydrous potassium carbonate and 335.6 g of 2,3-difluoropyridine in 4500 ml of dimethylformamide. After the reaction mixture has been stirred for 18 hours at room temperature, it is poured into a mixture of 8000 ml of ice-water and 4000 ml of ethyl acetate. The organic phase is subsequently separated off and washed with ice-water and then with ethyl acetate. The combined organic phases are dried with sodium sulfate and subsequently concentrated. Purification by column chromatography over silica gel with ethyl acetate/n-hexane (1:9) gives 362.9 g of 2-isopropylthio-3-fluoropyridine in the form of an oil.
Quantity
181.2 g
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
335.6 g
Type
reactant
Reaction Step One
Quantity
4500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
8000 mL
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Two

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